

Potential off-target effects of Ningetinib Tosylate

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Compound of Interest

Compound Name: *Ningetinib Tosylate*

Cat. No.: *B560534*

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Technical Support Center: Ningetinib Tosylate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Ningetinib Tosylate**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of **Ningetinib Tosylate**?

A1: **Ningetinib Tosylate** is a multi-kinase inhibitor known to potently target several receptor tyrosine kinases (RTKs).^{[1][2][3]} Its primary targets include c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and Flt3 (Fms-like tyrosine kinase 3).^{[1][2][3]}

Q2: What is the mechanism of action of **Ningetinib Tosylate**?

A2: **Ningetinib Tosylate** functions as an ATP-competitive inhibitor.^[1] It binds to the ATP-binding pocket of its target kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.^[1] This inhibition ultimately disrupts key cellular processes involved in tumor growth, angiogenesis, and metastasis.^{[1][4]}

Q3: What are the known downstream signaling pathways affected by **Ningetinib Tosylate's** on-target activity?

A3: By inhibiting its primary targets, **Ningetinib Tosylate** affects several critical downstream signaling pathways. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]

Q4: Are there any known off-target effects of **Ningetinib Tosylate** from clinical studies?

A4: Clinical studies have reported several adverse effects that could potentially be linked to off-target activities. The most common of these include diarrhea, fatigue, hypertension, and rash. [6][7] Such side effects are common with multi-kinase inhibitors and can result from the inhibition of other kinases beyond the primary targets.[8]

Q5: Why is it important to consider the off-target effects of **Ningetinib Tosylate** in my research?

A5: Understanding the off-target profile of a kinase inhibitor is critical for accurately interpreting experimental results.[9] Off-target effects can lead to unexpected phenotypes, confounding data, and misinterpretation of the drug's specific mechanism of action.[9] Proactively assessing potential off-target activities helps to ensure the validity and specificity of your findings.

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cell phenotype (e.g., altered morphology, unexpected changes in proliferation/apoptosis)	The observed phenotype may be due to the inhibition of an off-target kinase that plays a role in the specific cellular context under investigation.	1. Review the provided representative off-target profile of Ningetinib Tosylate to identify potential off-target kinases that could explain the observed phenotype. 2. Validate the involvement of the suspected off-target kinase using a more selective inhibitor for that kinase or through genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout.[9] 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.
Discrepancy between in vitro kinase assay data and cellular assay results	Cellular activity is influenced by factors not present in a biochemical assay, such as cell permeability, efflux pumps, and the engagement of off-target kinases that may have opposing or synergistic effects within the cellular signaling network.	1. Confirm target engagement in a cellular context using techniques like Western blotting to assess the phosphorylation status of the primary target and its downstream effectors. 2. Consider performing a cellular thermal shift assay (CETSA) to verify target binding within intact cells.[5] 3. Evaluate the expression levels of the primary and potential off-target kinases in your specific cell line.

Inconsistent results across different cell lines	Different cell lines have varying kinome expression profiles. An off-target effect may be more pronounced in a cell line that expresses high levels of a particular off-target kinase.	1. Characterize the expression levels of the primary targets and key potential off-target kinases in the cell lines being used. 2. Compare the cellular IC50 values of Nintedanib Tosylate across your panel of cell lines and correlate this with the expression of on- and off-target kinases.
Development of resistance to Nintedanib Tosylate in long-term studies	While resistance can arise from mutations in the primary target, it can also be mediated by the upregulation of bypass signaling pathways driven by off-target kinases.	1. Perform a kinome-wide expression analysis to identify upregulated kinases in the resistant cells. 2. Investigate whether co-treatment with an inhibitor targeting the identified upregulated kinase can restore sensitivity to Nintedanib Tosylate.

Data Presentation

On-Target Kinase Inhibition Profile of Nintedanib Tosylate

Target Kinase	IC50 (nM)	Reference
c-Met	6.7	[10]
VEGFR2	1.9	[10]
Axl	<1.0	[10]
Flt3	1.64 - 3.56	[4]
Mer	Not Publicly Available	

Representative Off-Target Kinase Profile of Ningetinib Tosylate

Disclaimer: A comprehensive off-target screening panel for **Ningetinib Tosylate** is not publicly available. The following table presents a plausible, representative profile based on the known targets and typical selectivity of multi-kinase inhibitors. This data is for illustrative purposes to guide experimental troubleshooting.

Off-Target Kinase	IC50 (nM)	Kinase Family	Potential Implication
KIT	25	Tyrosine Kinase	Inhibition may affect hematopoiesis and melanogenesis.
PDGFR β	40	Tyrosine Kinase	May contribute to anti-angiogenic effects but also potential cardiovascular side effects. [11]
SRC	75	Tyrosine Kinase	Could lead to effects on cell adhesion, growth, and differentiation.
LCK	90	Tyrosine Kinase	Potential for immunomodulatory effects.
RET	120	Tyrosine Kinase	Off-target inhibition could be relevant in certain cancer types.
Aurora A	>500	Serine/Threonine Kinase	Low potential for effects on cell cycle regulation.
CDK2	>1000	Serine/Threonine Kinase	Unlikely to have significant direct effects on cell cycle progression.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of **Ningetinib Tosylate** against a panel of kinases.

1. Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- **Ningetinib Tosylate** stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

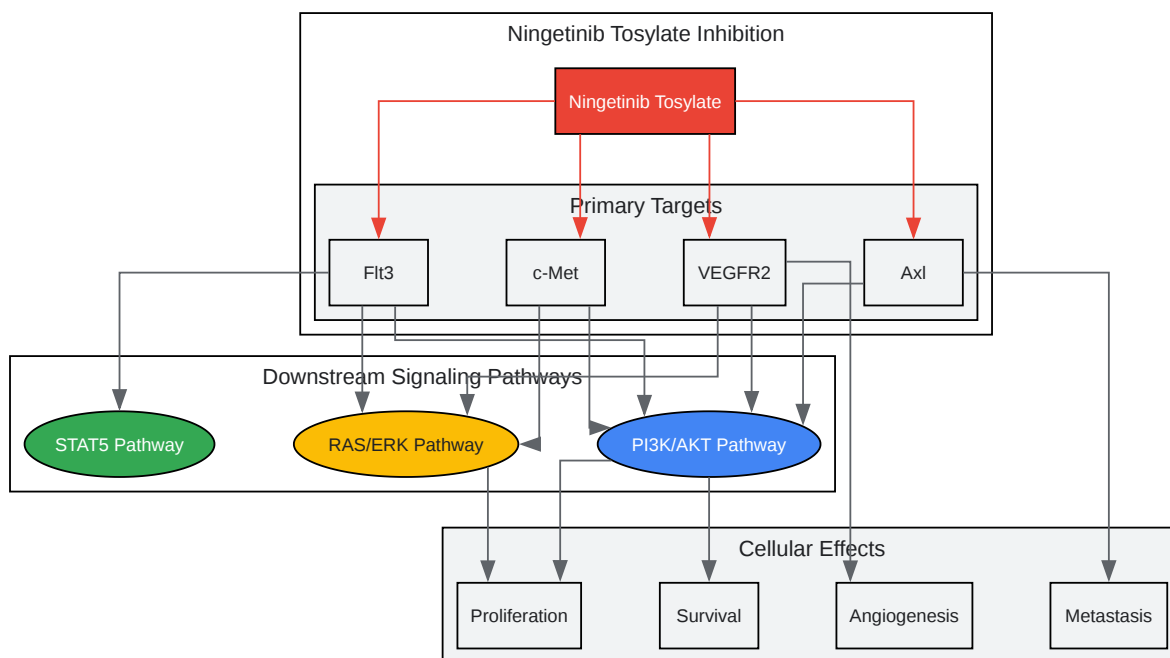
2. Procedure:

- **Compound Dilution:** Prepare a serial dilution of **Ningetinib Tosylate** in the kinase assay buffer. The final concentration should typically range from 1 nM to 100 μM. Include a DMSO-only control.
- **Kinase Reaction Setup:**
 - Add 5 μL of the diluted **Ningetinib Tosylate** or DMSO control to the wells of the assay plate.
 - Add 10 μL of a solution containing the recombinant kinase and its specific peptide substrate to each well.
 - Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
- **Initiate Kinase Reaction:**
 - Add 10 μL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for each specific kinase.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- **Detect Kinase Activity:**
 - Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent

to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

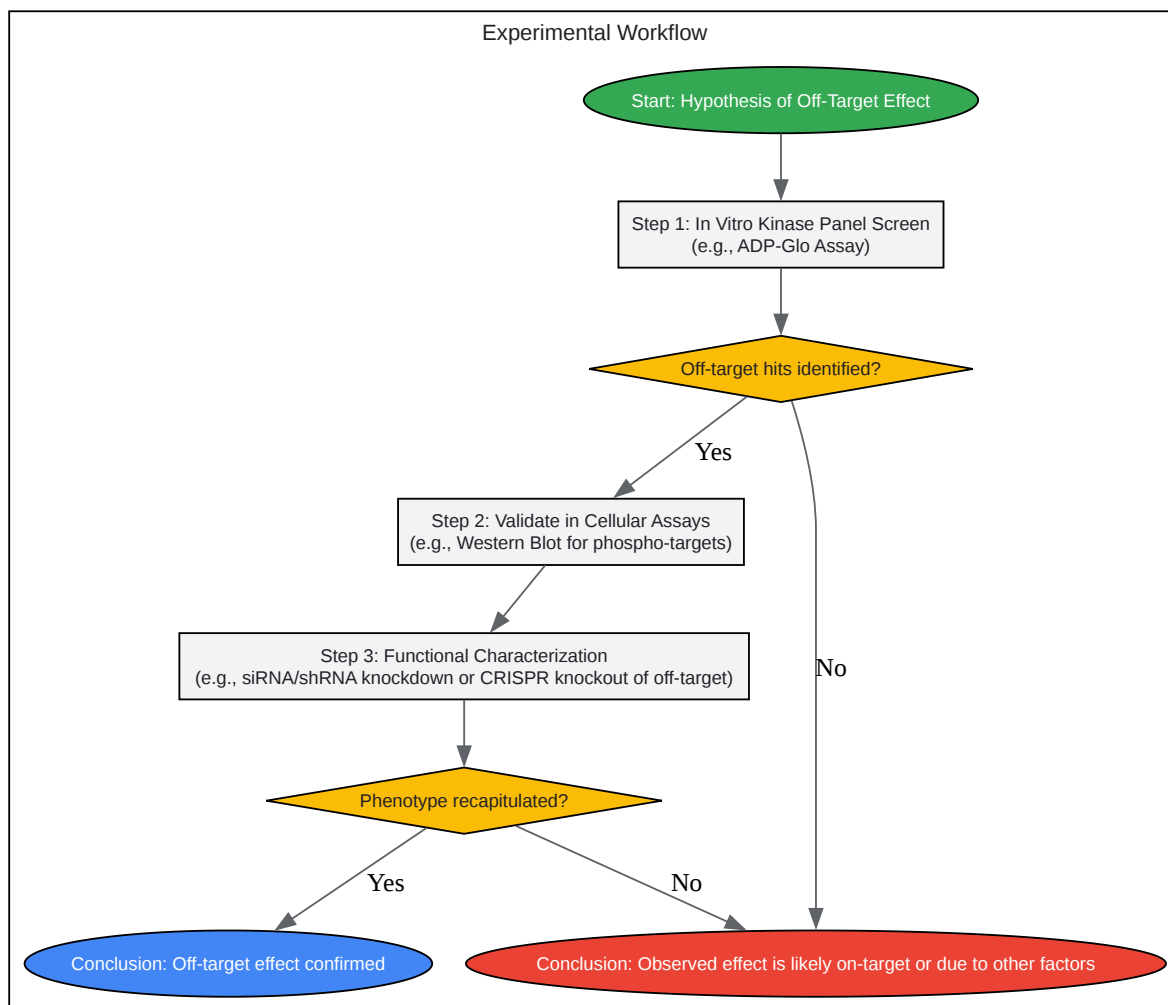
- Data Analysis:
- Measure the luminescence using a plate reader.
- Subtract the background luminescence (no kinase control) from all readings.
- Normalize the data to the DMSO control (100% activity).
- Plot the percentage of kinase activity against the logarithm of the **Ningetinib Tosylate** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations



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Caption: On-target signaling pathways of **Ningetinib Tosylate**.



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Caption: Workflow for identifying and validating off-target effects.

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